2-(dibromomethyl)-5-fluoropyridine
Overview
Description
2-(Dibromomethyl)-5-fluoropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dibromomethyl)-5-fluoropyridine typically involves the bromination of 5-fluoropyridine derivatives. One common method is the bromination of 5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The resulting product is then purified to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Dibromomethyl)-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like zinc and acetic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction Reactions: Zinc (Zn) and acetic acid (CH3COOH) under reflux conditions.
Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Substitution Reactions: Formation of 2-(azidomethyl)-5-fluoropyridine or 2-(thiocyanatomethyl)-5-fluoropyridine.
Reduction Reactions: Formation of 2-methyl-5-fluoropyridine.
Oxidation Reactions: Formation of this compound N-oxide.
Scientific Research Applications
Chemistry: 2-(Dibromomethyl)-5-fluoropyridine is used as an intermediate in the synthesis of various organic compounds. Its halogenated structure makes it a valuable building block for creating more complex molecules .
Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Research into its biological activity could lead to the discovery of new drugs for treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of 2-(dibromomethyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological macromolecules, affecting their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-(Dibromomethyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
2-(Dibromomethyl)-5-bromopyridine: Similar structure but with an additional bromine atom.
2-(Dibromomethyl)-5-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 2-(Dibromomethyl)-5-fluoropyridine is unique due to the presence of a fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and biological activity compared to its chlorine, bromine, or iodine analogs .
Properties
IUPAC Name |
2-(dibromomethyl)-5-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXKPSDPUKARHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646848 | |
Record name | 2-(Dibromomethyl)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-67-8 | |
Record name | 2-(Dibromomethyl)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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